Maltodecaose - 6082-21-9

Maltodecaose

Catalog Number: EVT-1199264
CAS Number: 6082-21-9
Molecular Formula: C60H102O51
Molecular Weight: 1639.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Maltodextrin is primarily sourced from starches derived from corn, potato, or wheat. It falls under the category of maltooligosaccharides, which are oligosaccharides composed of 3 to 10 glucose units. Maltodextrin itself can be characterized based on its dextrose equivalent (DE), which indicates the degree of hydrolysis; higher DE values correspond to shorter chains and sweeter taste profiles. Maltodextrin typically has a DE ranging from 3 to 20, making it less sweet than glucose or sucrose but more soluble.

Synthesis Analysis

Maltodextrin can be synthesized through various methods:

  1. Enzymatic Hydrolysis: This method involves using enzymes such as α-amylase and glucoamylase to hydrolyze starch into maltodextrins. The process can be optimized by adjusting parameters like temperature, pH, and enzyme concentration.
  2. Acid Hydrolysis: Starch can also be hydrolyzed using acids (e.g., hydrochloric acid), although this method may lead to undesirable byproducts and requires careful control of reaction conditions to minimize degradation.
  3. Simultaneous Saccharification and Fermentation: This approach combines enzymatic hydrolysis with fermentation processes to produce maltodextrins efficiently from raw starch sources.

Technical Parameters

  • Temperature: Typically ranges from 60°C to 80°C for enzymatic hydrolysis.
  • pH: Optimal pH for α-amylase activity is around 6.0 to 7.0.
  • Enzyme Concentration: Varies depending on the substrate but generally requires careful titration for optimal yield.
Molecular Structure Analysis

Maltodextrin consists of linear chains of glucose units connected by α-1,4 glycosidic bonds, with occasional branching through α-1,6 linkages. Its molecular formula can vary based on the degree of polymerization but generally follows the formula (C6H10O5)n(C_6H_{10}O_5)_n, where nn represents the number of glucose units.

Structural Characteristics

  • Molecular Weight: Varies widely depending on the source and synthesis method; typically ranges from 162 to over 1,000 daltons.
  • Crystallinity: Maltodextrin is usually amorphous, which contributes to its solubility in water.
Chemical Reactions Analysis

Maltodextrin participates in several chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, maltodextrin can be further hydrolyzed into simpler sugars like glucose or maltose.
  2. Fermentation: Maltodextrins can serve as substrates for fermentation processes in producing ethanol or organic acids.
  3. Maillard Reaction: When heated with amino acids, maltodextrin can participate in Maillard browning, contributing to flavor and color development in cooked foods.

Relevant Technical Details

  • Hydrolysis reactions typically require controlled temperatures and pH levels to optimize yields.
  • Enzymatic reactions may involve specific enzymes that target α-1,4 or α-1,6 linkages.
Mechanism of Action

The mechanism of action for maltodextrin primarily revolves around its role as a carbohydrate source:

  1. Energy Source: Maltodextrin is rapidly digested and absorbed in the gastrointestinal tract, providing a quick source of energy.
  2. Prebiotic Effects: Certain maltodextrins may promote beneficial gut microbiota growth, enhancing digestive health.
  3. Thickening Agent: In food applications, maltodextrin acts as a thickener or stabilizer due to its ability to form gels when hydrated.

Data and Analyses

Studies have shown that maltodextrins with lower DE values exhibit prebiotic properties by selectively promoting the growth of beneficial bacteria such as bifidobacteria.

Physical and Chemical Properties Analysis

Maltodextrin exhibits several key physical and chemical properties:

  • Appearance: White or yellowish powder.
  • Solubility: Highly soluble in water; forms clear solutions at concentrations up to 50%.
  • Taste: Mildly sweet; less sweet than sucrose.
  • Hygroscopicity: Absorbs moisture from the air, which can affect storage conditions.

Relevant Data

  • Melting Point: Does not have a defined melting point due to its amorphous nature.
  • pH Range: Typically neutral (pH 6–7).
Applications

Maltodextrin has diverse applications across various fields:

  1. Food Industry: Used as a thickener, stabilizer, or bulking agent in products like sauces, dressings, and snacks.
  2. Nutritional Supplements: Commonly included in sports drinks and meal replacements for quick energy replenishment.
  3. Pharmaceuticals: Acts as an excipient in drug formulations due to its favorable solubility and stability characteristics.
  4. Cosmetics: Utilized for its moisturizing properties and ability to enhance texture in creams and lotions.

Properties

CAS Number

6082-21-9

Product Name

Maltodecaose

IUPAC Name

2-[6-[6-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C60H102O51

Molecular Weight

1639.4 g/mol

InChI

InChI=1S/C60H102O51/c61-1-11-21(71)22(72)33(83)52(94-11)104-43-13(3-63)96-54(35(85)24(43)74)106-45-15(5-65)98-56(37(87)26(45)76)108-47-17(7-67)100-58(39(89)28(47)78)110-49-19(9-69)102-60(41(91)30(49)80)111-50-20(10-70)101-59(40(90)31(50)81)109-48-18(8-68)99-57(38(88)29(48)79)107-46-16(6-66)97-55(36(86)27(46)77)105-44-14(4-64)95-53(34(84)25(44)75)103-42-12(2-62)93-51(92)32(82)23(42)73/h11-92H,1-10H2

InChI Key

RJQKKZNUWRIHCS-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Synonyms

O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-gluco

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

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